molecular formula C12H12N2O B6119929 4-(1H-indol-3-yl)-3-buten-2-one oxime

4-(1H-indol-3-yl)-3-buten-2-one oxime

Cat. No. B6119929
M. Wt: 200.24 g/mol
InChI Key: YLDKYWIEALKZRK-XQZMZFSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-indol-3-yl)-3-buten-2-one oxime, also known as L-tryptophan oxime, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-3-buten-2-one oxime oxime is not fully understood. However, it has been proposed that it exerts its effects by modulating various signaling pathways in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess antioxidant properties, which help in reducing oxidative stress in the body.
Biochemical and Physiological Effects:
4-(1H-indol-3-yl)-3-buten-2-one oxime oxime has been found to possess various biochemical and physiological effects. It has been found to possess antimicrobial properties, which help in inhibiting the growth of bacteria and fungi. It has also been found to possess antioxidant properties, which help in reducing oxidative stress in the body. It has been found to possess anticancer properties, which help in inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

4-(1H-indol-3-yl)-3-buten-2-one oxime oxime has several advantages for lab experiments. It is readily available and can be easily synthesized. It has been extensively studied and has been found to be efficient and reliable. However, it also has some limitations. It is relatively expensive and may not be suitable for large-scale experiments. It also has a short shelf life and needs to be stored under specific conditions to maintain its stability.

Future Directions

There are several future directions for the study of 4-(1H-indol-3-yl)-3-buten-2-one oxime oxime. It can be further studied for its potential applications in drug development. It can also be used in the synthesis of novel compounds for drug discovery. Further studies can be conducted to understand its mechanism of action and to explore its potential applications in different fields.
Conclusion:
In conclusion, 4-(1H-indol-3-yl)-3-buten-2-one oxime oxime is a promising candidate for various scientific research studies. It possesses a wide range of biochemical and physiological effects and has several potential applications in drug development. Its synthesis method is efficient and reliable, and it has been extensively studied. However, it also has some limitations that need to be considered. Further studies can be conducted to explore its potential applications in different fields and to understand its mechanism of action.

Synthesis Methods

4-(1H-indol-3-yl)-3-buten-2-one oxime oxime can be synthesized by reacting 4-(1H-indol-3-yl)-3-buten-2-one oxime with hydroxylamine in the presence of a suitable catalyst. The reaction takes place at room temperature and produces 4-(1H-indol-3-yl)-3-buten-2-one oxime oxime as the main product. This synthesis method has been extensively studied and has been found to be efficient and reliable.

Scientific Research Applications

4-(1H-indol-3-yl)-3-buten-2-one oxime oxime has been used in various scientific research studies due to its potential applications in different fields. It has been found to possess antimicrobial, antioxidant, and anticancer properties, making it a promising candidate for drug development. It has also been used in the synthesis of novel compounds for drug discovery.

properties

IUPAC Name

(NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9(14-15)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-8,13,15H,1H3/b7-6+,14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDKYWIEALKZRK-XQZMZFSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C=CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C=C/C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine

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